CYP2A6 Inhibition: 6-Bromo vs. 6-Chloro Analog vs. Methoxsalen
The 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin exhibits a Ki of 200 nM for human CYP2A6 (coumarin 7-hydroxylation assay) [1]. In contrast, the 6-chloro analog (6-chloro-4,4-dimethyl-3,4-dihydrocoumarin) displays an IC50 of 130 nM under similar conditions [2], while the clinical CYP2A6 inhibitor methoxsalen has a reported Ki of 800 nM [3]. The 6-bromo derivative is approximately 5.3-fold less potent than the 6-chloro analog but 4-fold more potent than methoxsalen, positioning it as a moderately potent CYP2A6 inhibitor with a distinct halogen-dependent activity profile.
| Evidence Dimension | CYP2A6 inhibition potency |
|---|---|
| Target Compound Data | Ki = 200 nM |
| Comparator Or Baseline | 6-Chloro analog: IC50 = 130 nM; Methoxsalen: Ki = 800 nM |
| Quantified Difference | 6-Bromo is 5.3× less potent than 6-chloro; 4× more potent than methoxsalen |
| Conditions | Baculovirus-expressed human CYP2A6; coumarin 7-hydroxylation fluorescence assay; 10 min preincubation (for 6-bromo) |
Why This Matters
This halogen-specific potency differential enables researchers to fine-tune CYP2A6 inhibition strength for mechanistic studies or to avoid the potent, non-selective inhibition associated with methoxsalen.
- [1] BindingDB. BDBM50037724. Ki = 200 nM for CYP2A6. View Source
- [2] BindingDB. BDBM50366398 (6-chloro-4,4-dimethyl-3,4-dihydrocoumarin). IC50 = 130 nM for CYP2A6. View Source
- [3] Evaluation of Methoxsalen, Tranylcypromine, and Tryptamine as Specific and Selective CYP2A6 Inhibitors in Vitro. Ki = 0.8 μM. View Source
